molecular formula C21H25FN4O2 B4566507 N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B4566507
M. Wt: 384.4 g/mol
InChI Key: ZGYJUFXPNCBTHV-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with a unique chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes an acetylamino group, a methylphenyl group, and a fluorophenyl piperazine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(acetylamino)-3-methylphenylamine with 2-fluorophenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-15-13-17(7-8-19(15)23-16(2)27)24-21(28)14-25-9-11-26(12-10-25)20-6-4-3-5-18(20)22/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYJUFXPNCBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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